molecular formula C8H11ClN2O B174601 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol CAS No. 105827-84-7

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Cat. No. B174601
Key on ui cas rn: 105827-84-7
M. Wt: 186.64 g/mol
InChI Key: OCYPTFVOJTXARY-UHFFFAOYSA-N
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Patent
US07943642B2

Procedure details

A mixture of 20 grams (0.142 mole) of (6-chloro-3-pyridyl)formaldehyde and 31.3 grams (0.284 mole) of magnesium sulfate in 800 mL of 1,2-dichloroethane was stirred and 13.0 grams (0.213 mole) of 2-aminoethan-1-ol was added. Upon completion of addition, the reaction mixture was stirred for six hours, and 45.1 grams (0.213 mole) of sodium triacetoxyborohydride was added. Following the addition, the reaction mixture was stirred for about 72 hours, and then it was diluted with 250 mL of an aqueous solution comprised of 125 mL of an aqueous solution saturated with sodium chloride and 125 mL of water. The organic layer was separated and the aqueous layer was washed with ten 100 mL portions of 25% isopropanol in methylene chloride. The combined washes were dried with sodium sulfate and concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel. Elution was accomplished using mixtures of 5% methanol and 20% methanol in methylene chloride as eluants. The appropriate fractions were combined and concentrated under reduced pressure, yielding 9.8 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
45.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=O)=[CH:4][CH:3]=1.S([O-])([O-])(=O)=O.[Mg+2].[NH2:16][CH2:17][CH2:18][OH:19].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[Cl-].[Na+]>ClCCCl.O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH:16][CH2:17][CH2:18][OH:19])=[CH:4][CH:3]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C=O
Name
Quantity
31.3 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
45.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
aqueous solution
Quantity
125 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
aqueous solution
Quantity
250 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for six hours
Duration
6 h
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
the aqueous layer was washed with ten 100 mL portions of 25% isopropanol in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined washes were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography on silica gel
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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